6-bromo-1H-benzoimidazole-4-carboxylic Acid

CAS No.: 255064-08-5

Cat. No.: VC1989963

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 255064-08-5 |

|---|---|

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 6-bromo-1H-benzimidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | UPXJWWRKIMKJCY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1C(=O)O)N=CN2)Br |

| Canonical SMILES | C1=C(C=C2C(=C1C(=O)O)N=CN2)Br |

Introduction

Chemical Identity and Structure

Basic Chemical Information

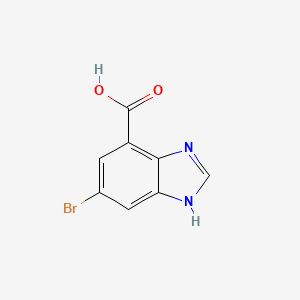

6-Bromo-1H-benzoimidazole-4-carboxylic acid is a heterocyclic compound characterized by its benzimidazole core, which features a bromine substituent at position 6 and a carboxylic acid group at position 4. This compound belongs to the important class of benzimidazole derivatives that have garnered significant attention in pharmaceutical research and chemical synthesis.

The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 255064-08-5 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 6-bromo-1H-benzimidazole-4-carboxylic acid |

Alternative Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical databases:

-

6-bromo-1H-benzoimidazole-4-carboxylic acid

Structural Features and Chemical Identifiers

The molecular structure of 6-bromo-1H-benzoimidazole-4-carboxylic acid consists of a benzimidazole scaffold with specific substitutions that define its chemical properties and reactivity . Its structure can be represented by various chemical identifiers:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) |

| InChIKey | UPXJWWRKIMKJCY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1C(=O)O)N=CN2)Br |

| Canonical SMILES | C1=C(C=C2C(=C1C(=O)O)N=CN2)Br |

The presence of the bromine atom and carboxylic acid group on the benzimidazole skeleton creates a unique electronic distribution that influences its chemical reactivity and biological interactions .

Physical and Chemical Properties

Physical Characteristics

6-Bromo-1H-benzoimidazole-4-carboxylic acid typically exists as a solid at room temperature . Its physical properties contribute to its handling characteristics and potential applications in various fields of research:

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Crystalline powder |

| Density | 1.9±0.1 g/cm³ |

| Boiling Point | 576.2±35.0 °C at 760 mmHg |

| Flash Point | 302.3±25.9 °C |

Chemical Properties

The chemical behavior of 6-bromo-1H-benzoimidazole-4-carboxylic acid is largely determined by its heterocyclic structure and functional groups . Key chemical properties include:

-

Solubility: The compound exhibits moderate solubility in polar solvents due to the presence of the carboxylic acid group, which can form hydrogen bonds with solvent molecules .

-

Acidity: The carboxylic acid function can readily donate a proton, making it moderately acidic. This property enables it to form salts with bases.

-

Reactivity: The bromine atom introduces halogen functionality, which can enhance reactivity in various chemical reactions, particularly nucleophilic substitutions .

-

Stability: The aromatic structure contributes to its stability and potential for π-π stacking interactions with other aromatic systems .

These properties collectively influence the compound's behavior in chemical reactions, its potential biological activities, and its utility in pharmaceutical research.

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid typically involves sequential functionalization of the benzimidazole core. Several synthetic routes have been developed to optimize yield and purity:

| Synthetic Route | Key Reagents | Conditions |

|---|---|---|

| Bromination-Carboxylation | Br₂ or NBS; oxidizing agents | Controlled temperature and solvent conditions |

| Direct Functionalization | Bromination of pre-carboxylated benzimidazole | Selective brominating agents |

| Cyclization Method | Appropriately substituted o-phenylenediamine derivatives | Acidic or basic conditions |

Detailed Synthesis Procedure

The most common approach to synthesizing 6-bromo-1H-benzoimidazole-4-carboxylic acid involves the following steps:

-

Bromination: Treatment of benzimidazole with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.

-

Carboxylation: Introduction of the carboxylic acid group at the 4-position through metal-catalyzed carboxylation reactions or oxidation of an appropriate precursor.

-

Purification: The crude product is typically purified using recrystallization or column chromatography to obtain the pure compound.

The selectivity and efficiency of these synthetic steps are crucial for obtaining high-quality 6-bromo-1H-benzoimidazole-4-carboxylic acid with minimal impurities.

Optimization Strategies

Researchers have developed various optimization strategies to enhance the yield and purity of 6-bromo-1H-benzoimidazole-4-carboxylic acid synthesis:

-

Temperature control: Maintaining specific temperature ranges during bromination to enhance regioselectivity.

-

Solvent selection: Using appropriate solvents to improve solubility and reaction rates while minimizing side reactions.

-

Catalyst optimization: Employing suitable catalysts for carboxylation reactions to improve yields.

-

Reaction monitoring: Utilizing analytical techniques such as TLC or HPLC to monitor reaction progress and determine optimal reaction times.

These strategies contribute to the development of efficient and scalable synthetic routes for the production of high-quality 6-bromo-1H-benzoimidazole-4-carboxylic acid.

Applications in Chemical Research

Role as a Chemical Building Block

6-Bromo-1H-benzoimidazole-4-carboxylic acid serves as a versatile building block in chemical synthesis due to its functional groups that can undergo various transformations:

-

The carboxylic acid group can participate in:

-

Esterification reactions

-

Amide formation

-

Reduction to alcohols

-

Decarboxylation reactions

-

-

The bromine substituent enables:

-

Cross-coupling reactions (e.g., Suzuki, Sonogashira)

-

Nucleophilic substitution reactions

-

Metal-halogen exchange reactions

-

-

The benzimidazole scaffold provides:

-

Sites for N-alkylation or N-acylation

-

Potential for further functionalization at other positions

-

These chemical transformations make 6-bromo-1H-benzoimidazole-4-carboxylic acid valuable in the synthesis of more complex molecules with potential applications in various fields .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 6-bromo-1H-benzoimidazole-4-carboxylic acid, providing context for understanding its chemical and biological properties:

| Compound | Key Structural Differences | Comparative Properties |

|---|---|---|

| 6-Bromo-1H-benzimidazole hydrochloride | Lacks carboxylic acid group; exists as HCl salt | Different solubility profile; altered reactivity |

| N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide | Carboxylic acid converted to carboxamide with azabicyclooctane | Altered hydrogen bonding; increased lipophilicity |

| 5-Bromo-1H-benzimidazole-2-carboxylic acid | Bromine at position 5; carboxylic acid at position 2 | Different electronic distribution; altered reactivity |

Physicochemical Property Comparison

The physicochemical properties of 6-bromo-1H-benzoimidazole-4-carboxylic acid differ from its structural analogs in several important aspects:

-

Solubility: The presence and position of the carboxylic acid group significantly influence solubility in various solvents.

-

Acid-Base Properties: The relative acidity of the compound is affected by the electronic effects of the bromine substituent and its position relative to the carboxylic acid group.

-

Crystal Structure: The specific substitution pattern influences the crystal packing and resulting physical properties such as melting point and stability.

-

Reactivity Profile: The position of functional groups affects the reactivity of the compound in various chemical transformations.

These comparative analyses provide valuable insights into the structure-property relationships of 6-bromo-1H-benzoimidazole-4-carboxylic acid and its analogs .

Current Research Trends and Future Perspectives

Recent Research Developments

Current research involving 6-bromo-1H-benzoimidazole-4-carboxylic acid focuses on several key areas:

-

Synthetic Methodology: Development of more efficient and selective synthetic routes to obtain the compound in higher yields and purity.

-

Derivatization Studies: Exploration of chemical transformations to create libraries of derivatives with enhanced properties or activities.

-

Biological Evaluation: Investigation of potential biological activities, particularly antimicrobial effects, through in vitro and in silico studies.

-

Structure-Activity Relationship Analysis: Systematic examination of how structural modifications affect biological activity to guide the design of more effective compounds.

These research directions reflect the continuing interest in 6-bromo-1H-benzoimidazole-4-carboxylic acid as a valuable compound in chemical and pharmaceutical research .

Future Research Directions

Based on current knowledge and trends, several promising avenues for future research on 6-bromo-1H-benzoimidazole-4-carboxylic acid can be identified:

-

Target-Specific Derivatives: Development of derivatives designed to interact with specific biological targets based on computational modeling and structure-based design.

-

Combination Studies: Investigation of potential synergistic effects when used in combination with established therapeutic agents.

-

Drug Delivery Applications: Exploration of the compound's potential as a component in drug delivery systems or prodrug designs.

-

Green Synthesis Methods: Development of environmentally friendly synthetic approaches using sustainable reagents and conditions.

These future directions highlight the potential for 6-bromo-1H-benzoimidazole-4-carboxylic acid to contribute to advances in medicinal chemistry and related fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume